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Compound of Interest

Compound Name: Aurein 2.3

Cat. No.: B12377313 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Aurein 2.3 is a 13-amino acid antimicrobial peptide (AMP) with the sequence

GLFDIVKKVVGAL-NH2, originally isolated from the Australian Southern Bell Frog, Litoria

aurea. It exhibits broad-spectrum activity against various bacterial pathogens, making it a

subject of interest in the development of new anti-infective agents. This document provides a

detailed protocol for the chemical synthesis of Aurein 2.3 using Fmoc-based solid-phase

peptide synthesis (SPPS), a widely used method for producing synthetic peptides.

Quantitative Data Summary
The following table summarizes typical quantitative data obtained during the synthesis and

purification of Aurein 2.3.
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Parameter Value Notes

Resin Loading 0.5 - 0.7 mmol/g
Starting loading of the Rink

Amide resin.

Synthesis Scale 0.1 - 0.5 mmol
Typical laboratory scale for

peptide synthesis.

Coupling Reagents HBTU/HOBt or HATU
Standard activators for Fmoc-

SPPS.

Deprotection Reagent 20% Piperidine in DMF
For the removal of the Fmoc

protecting group.

Cleavage Cocktail 95% TFA, 2.5% TIS, 2.5% H₂O
Reagent for cleaving the

peptide from the resin.

Crude Peptide Yield 70 - 85%
Yield after cleavage and

precipitation.

Purity (Crude) > 60% As determined by RP-HPLC.

Final Purity (Post-HPLC) > 98%
After purification by preparative

RP-HPLC.

Final Yield 15 - 30%
Overall yield of the purified

peptide.

Molecular Weight (Expected) 1339.7 g/mol Calculated theoretical mass.

Molecular Weight (Observed) 1339.7 ± 0.5 g/mol
As confirmed by Mass

Spectrometry.

Experimental Protocol: Fmoc-Based Solid-Phase
Peptide Synthesis of Aurein 2.3
This protocol outlines the manual synthesis of Aurein 2.3 on a Rink Amide resin.

1. Resin Preparation and Swelling:

Place 0.1 mmol of Rink Amide MBHA resin in a reaction vessel.
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Wash the resin with dichloromethane (DCM) (3 x 5 mL) and dimethylformamide (DMF) (3 x 5

mL).

Swell the resin in DMF for 30 minutes.

2. Fmoc Deprotection:

Drain the DMF from the swollen resin.

Add a 20% solution of piperidine in DMF (5 mL) to the resin.

Agitate the mixture for 5 minutes.

Drain the solution and repeat the piperidine treatment for an additional 15 minutes.

Wash the resin thoroughly with DMF (5 x 5 mL) to remove residual piperidine.

Perform a Kaiser test to confirm the presence of free primary amines.

3. Amino Acid Coupling:

In a separate vial, dissolve the Fmoc-protected amino acid (0.5 mmol, 5 equivalents) and a

coupling agent such as HBTU (0.5 mmol, 5 equivalents) in DMF (2 mL).

Add N,N-Diisopropylethylamine (DIPEA) (1 mmol, 10 equivalents) to the amino acid solution

and pre-activate for 1-2 minutes.

Add the activated amino acid solution to the deprotected resin.

Agitate the reaction mixture for 1-2 hours at room temperature.

Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

Perform a Kaiser test to confirm the completion of the coupling reaction (absence of primary

amines). If the test is positive, repeat the coupling step.

4. Peptide Chain Elongation:
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Repeat steps 2 and 3 for each amino acid in the Aurein 2.3 sequence (GLFDIVKKVVGAL-

NH2) from the C-terminus to the N-terminus.

5. Cleavage and Deprotection:

After the final amino acid has been coupled and the N-terminal Fmoc group has been

removed, wash the peptide-resin with DMF (3 x 5 mL), DCM (3 x 5 mL), and methanol (3 x 5

mL).

Dry the resin under vacuum for at least 1 hour.

Prepare a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS),

and 2.5% deionized water.

Add the cleavage cocktail (10 mL per 0.1 mmol of resin) to the dried peptide-resin.

Incubate the mixture at room temperature with occasional swirling for 2-3 hours.

Filter the resin and collect the filtrate containing the cleaved peptide.

Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash

twice.

Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

6. Purification and Characterization:

Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile

in water).

Purify the peptide using preparative reverse-phase high-performance liquid chromatography

(RP-HPLC) with a suitable C18 column. A linear gradient of acetonitrile in water with 0.1%

TFA is commonly used.

Collect fractions and analyze them by analytical RP-HPLC to identify those containing the

pure peptide.
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Pool the pure fractions and lyophilize to obtain the final purified Aurein 2.3 as a white

powder.

Confirm the identity of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-

TOF) to verify the correct molecular weight.

Experimental Workflow Diagram
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Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for Aurein 2.3.

To cite this document: BenchChem. [Application Note: Solid-Phase Peptide Synthesis of
Aurein 2.3]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12377313#solid-phase-peptide-synthesis-protocol-
for-aurein-2-3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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